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Introduction

Metamizole sodium, also known as dipyrone, is a pyrazolone derivative with potent analgesic,
antipyretic, and spasmolytic properties.[1][2] First synthesized in 1920, it has been a widely
used non-opioid analgesic in many parts of the world for the management of severe pain, fever,
and smooth muscle spasms where other treatments are inadequate.[1][3] Metamizole itself is a
prodrug, rapidly hydrolyzed in the gastrointestinal tract to its primary active metabolite, 4-
methylaminoantipyrine (4-MAA), which is then further metabolized to other active and inactive
compounds.[4][5] This guide provides an in-depth overview of the molecular structure,
physicochemical properties, and pharmacological characteristics of metamizole sodium,
intended for a scientific audience.

Molecular Structure and Physicochemical
Properties

Metamizole sodium is the sodium salt of [(1,5-dimethyl-3-o0x0-2-phenylpyrazol-4-yl)-
methylamino]methanesulfonic acid.[5][6] Its structure is characterized by a central pyrazolone
ring, a feature it shares with other analgesics like phenazone and aminopyrine.
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Chemical Structure

e |[UPAC Name: sodium [(1,5-dimethyl-3-o0x0-2-phenylpyrazol-4-yl)-
methylamino]methanesulfonate[6]

e Molecular Formula: C13H16N3NaOaS[6][7]

e CAS Number: 68-89-3[6]

Physicochemical Data

A summary of the key physicochemical properties of metamizole sodium is presented in Table
1.

Property Value Reference(s)

Molecular Weight 333.34 g/mol [61[7]

White or almost white
Appearance ) [2][3]
crystalline powder

Melting Point 227 °C [8]

Very soluble in water; Soluble

in ethanol; Practically insoluble
Solubility in dichloromethane. Soluble in [2][9]

DMSO (=10 mg/ml) and PBS

(pH 7.2) (=10 mg/ml).

pKa (Strongest Acidic) -1.4 (Predicted) [1]

logP -0.4 (Predicted) [1]

Analytical and Spectroscopic Data

The characterization and quantification of metamizole sodium are crucial for quality control and
research purposes. Various analytical techniques are employed to elucidate its structure and
determine its purity.

High-Performance Liquid Chromatography (HPLC)
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HPLC is a widely used method for the simultaneous estimation and determination of related
substances in metamizole sodium formulations.

Experimental Protocol: HPLC for Purity Determination

Objective: To separate and quantify metamizole sodium and its impurities.
e Instrumentation: A standard HPLC system with a UV detector.
e Column: Xtimate C18 (250 mm x 4.6 mm, 5 ym) or Inertsil ODS 3V C-18.[10][11]

» Mobile Phase: A mixture of phosphate buffer (6.0 g sodium dihydrogen phosphate and 1 ml
triethylamine in 1000 ml water, adjusted to pH 7.0 with sodium hydroxide solution) and
methanol in a ratio of 75:25 (v/v).[10]

e Flow Rate: 1.0 ml/min.[10]
e Detection: UV at 254 nm.[10]
e Column Temperature: 30 °C.[10]
e Injection Volume: 5 pl.[10]
e Sample Preparation:
o For injection formulations, dilute the sample appropriately with the mobile phase.

o For tablets, accurately weigh and powder the tablets. Dissolve a quantity of the powder
equivalent to a known amount of metamizole sodium in a suitable solvent (e.g., methanol),
sonicate to ensure complete dissolution, and filter through a 0.45 um membrane filter
before injection.[11]

Spectroscopic Analysis

3.2.1. Infrared (IR) Spectroscopy

FTIR spectroscopy is a valuable tool for the identification of metamizole sodium by analyzing its
characteristic vibrational frequencies.
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Experimental Protocol: FTIR Analysis (KBr Pellet Method)

» Objective: To obtain the infrared spectrum of solid metamizole sodium.

e Instrumentation: A Fourier Transform Infrared Spectrophotometer.

o Sample Preparation (KBr Pellet):

o Thoroughly grind 1-2 mg of metamizole sodium with 100-200 mg of dry, spectroscopic
grade potassium bromide (KBr) in an agate mortar to a fine powder.[12][13]

o Transfer the mixture to a pellet-forming die.

o Press the mixture under high pressure to form a transparent or translucent pellet.[12]

o Data Acquisition:

o Record a background spectrum of a pure KBr pellet.

o Place the sample pellet in the spectrometer's sample holder and acquire the sample
spectrum.

o The spectrum is typically recorded in the range of 4000-400 cm~1.[9][14]

o Characteristic Peaks: The FTIR spectrum of metamizole sodium exhibits specific absorption
bands corresponding to its functional groups, including C=0 stretching, C=C vibration,
0=S=0 stretching, and S-O stretching.[15] Key wavenumbers for metamizole have been
identified at 1649.3 cm~1, 1623.3 cm~1, and 1589.7 cm~1.[14]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectroscopy are used to confirm the molecular structure of metamizole
sodium.

Experimental Protocol: *H NMR Spectroscopy

e Objective: To obtain the proton NMR spectrum of metamizole sodium for structural
elucidation.
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e Instrumentation: A high-resolution NMR spectrometer (e.g., 300-500 MHz).

e Sample Preparation:

o Accurately weigh a small amount of metamizole sodium monohydrate (e.g., 1.39 mg).[16]

o Dissolve the sample in a deuterated solvent (e.g., DMSO-ds or D20) in a 1.5 ml Eppendorf
tube. An internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can
be added for chemical shift referencing (0O ppm).[16][17]

o Thoroughly mix the solution using a vortex mixer until complete dissolution.[16]

o Transfer an appropriate volume (e.g., 500 pl) of the solution to a 5 mm NMR tube.[16]

o Data Acquisition:

o Acquire the *H NMR spectrum at a controlled temperature (e.g., 298 K).[16]

o Optimize acquisition parameters, including a sufficient relaxation delay (d1) to ensure
complete T1 relaxation for accurate quantification if needed.[16][17]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of metamizole and its metabolites.

Experimental Protocol: LC-MS/MS for Metabolite Analysis

» Objective: To identify and quantify metamizole metabolites in biological matrices.

e Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer
(LC-MS/MS).[11][18]

o Chromatographic Separation:

o Column: A C8 or C18 reversed-phase column.[18][19]
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o Mobile Phase: A gradient of methanol, acetonitrile, and an aqueous buffer such as
ammonium formate.[18][19]

e Mass Spectrometric Detection:
o lonization: Electrospray ionization (ESI) in positive ion mode is commonly used.[18][20]

o Analysis: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis,
monitoring specific precursor-to-product ion transitions for each metabolite.

e Sample Preparation (from plasma):

o Deproteinize the plasma sample by adding a solvent like methanol containing formic acid
and internal standards.[21]

o Centrifuge to pellet the precipitated proteins.

o The supernatant can be directly injected or further purified by solid-phase extraction
(SPE).[18]

Synthesis of Metamizole Sodium

The synthesis of metamizole sodium is a multi-step process that typically starts from 4-
aminoantipyrine.

Workflow for the Synthesis of Metamizole Sodium

Synthesis of Metamizole Sodium

(e.g, with Benzaldehyde, then reduction) ] (with Formaldehyde and Sodium Bisulfte)
4-Ami ipyrine 4 i ipyrine (4-MAA) ‘ Sulfomethylation

Click to download full resolution via product page

Caption: A simplified workflow for the synthesis of metamizole sodium.
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Detailed Synthesis Steps:

A common synthetic route involves the reaction of 4-methylaminoantipyrine (4-MAA) with
formaldehyde and sodium bisulfite.[22] The synthesis of the precursor 4-MAA can be achieved
from 4-aminoantipyrine. One method involves the reaction of 4-aminoantipyrine with
benzaldehyde, followed by reduction and subsequent methylation.[23] A more direct approach
for the final step is the Mannich-type reaction where 4-MAA is reacted with formaldehyde and
sodium bisulfite in an agqueous medium.[22]

Pharmacological Properties

Metamizole exerts its therapeutic effects through a complex and multifaceted mechanism of
action that is not yet fully elucidated. It is known to act on both central and peripheral pathways.

Mechanism of Action

The primary mechanisms of action of metamizole and its active metabolites include:

« Inhibition of Cyclooxygenase (COX) Enzymes: Metamizole and its metabolites inhibit COX-1
and COX-2, the enzymes responsible for prostaglandin synthesis.[10] This inhibition is
thought to be a key contributor to its analgesic and antipyretic effects. Some evidence
suggests a preferential inhibition of COX-3, a splice variant of COX-1 found predominantly in
the central nervous system.[8]

 Activation of the Endocannabinoid System: The metabolites of metamizole can be
conjugated with arachidonic acid in the brain to form compounds that can bind to and
activate cannabinoid receptors (CB1).[5][24]

« Interaction with the Opioid System: Metamizole appears to activate endogenous opioid
pathways, although it does not directly bind to opioid receptors.[25][26] This may involve the
stimulation of the release of endogenous opioid peptides.

e Modulation of TRP Channels: The active metabolites 4-MAA and 4-AA have been shown to
activate and sensitize transient receptor potential ankyrin 1 (TRPA1) and transient receptor
potential vanilloid 1 (TRPV1) channels.[27]

Signaling Pathways Involved in Metamizole's Analgesic Action
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Caption: Overview of metamizole's metabolism and proposed mechanisms of action.
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Pharmacodynamics

The pharmacodynamic effects of metamizole are primarily attributable to its active metabolites.
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

¢ Objective: To determine the ICso values of metamizole or its metabolites for COX-1 and
COX-2.

¢ Principle: The assay measures the fluorescence generated from the oxidation of a probe by
prostaglandin Gz, the intermediate product of the COX reaction.

e Materials:
o COX-1 or COX-2 enzyme (human recombinant)
o COX Assay Buffer
o COX Probe
o COX Cofactor
o Arachidonic Acid (substrate)

o Test compound (metamizole or metabolite) and inhibitor control (e.g., Celecoxib for COX-
2)

o 96-well white opaque plate
o Fluorescence plate reader
e Procedure:
o Prepare solutions of the test inhibitor at various concentrations.

o In a 96-well plate, add the COX assay buffer, test inhibitor (or control), COX cofactor, and
COX probe.

o Add the COX-1 or COX-2 enzyme to initiate the reaction.

© 2025 BenchChem. All rights reserved. 9/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Incubate for a short period at room temperature.
o Add arachidonic acid to all wells to start the reaction.

o Immediately measure the fluorescence kinetically (e.g., for 5-10 minutes) at an excitation
wavelength of ~535 nm and an emission wavelength of ~587 nm.[4][15][28]

o Calculate the percentage of inhibition for each concentration of the test compound and
determine the ICso value.

Quantitative Pharmacodynamic Data

Parameter EnzymelCell Type Value Reference(s)
ICs0 (COX-1) Purified enzyme ~150 pg/ml [10]
Intact human platelets 486 £ 56 pg/mi [10]
ICs0 (COX-2) Purified enzyme ~150 pg/ml [10]
LPS-activated human
21+ 2.9 pg/ml [10]
leukocytes
Pharmacokinetics

Metamizole is rapidly hydrolyzed to 4-MAA in the stomach and intestines prior to absorption.
Therefore, metamizole itself is generally not detected in the plasma after oral administration. 4-
MAA is then metabolized in the liver to 4-aminoantipyrine (4-AA), 4-formylaminoantipyrine (4-
FAA), and 4-acetylaminoantipyrine (4-AAA).[4][29]

Pharmacokinetic Parameters of Metamizole Metabolites in Humans (Oral Administration)
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Reference(s
Parameter 4-MAA 4-AA 4-FAA 4-AAA )
Varies with
] Varies with Varies with Varies with
Cmax (mg/L) dose (linear [1][29]
) dose dose dose
increase)
Tmax (h) 14-20 ~4 - - [29]
t% (h) 25-35 4-55 ~10 ~11 [29]
Not Not Not
] ] ) Roughly
AUC proportional proportional proportional ]
proportional [1]
(ug-h/mL) to dose at to dose at to dose at
: . i to dose
higher doses higher doses higher doses
Plasma
Protein 57.6 47.9 17.8 14.2 [29]

Binding (%)

Renal

Excretion

Major route
for all

metabolites

Major route
for all

metabolites

Major route
for all

metabolites

Major route
for all

metabolites

[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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